molecular formula C15H14N2O7S B12880674 2-(4-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)ethanesulfonic acid

2-(4-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)ethanesulfonic acid

Cat. No.: B12880674
M. Wt: 366.3 g/mol
InChI Key: YKHIUGSHKIQUFJ-ZZXKWVIFSA-N
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Description

2-(4-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)ethanesulfonic acid is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)ethanesulfonic acid typically involves multiple steps, starting with the preparation of the nitrofuran moiety. The final step involves the coupling of the nitrofuran-vinyl intermediate with a benzamidoethanesulfonic acid derivative using standard peptide coupling reagents such as EDCI or DCC .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and coupling reactions, as well as the implementation of efficient purification techniques such as crystallization and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)ethanesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various nitrofuran derivatives, amino-substituted furans, and functionalized vinyl compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its antimicrobial properties against Gram-positive and Gram-negative bacteria.

    Medicine: Explored for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which 2-(4-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)ethanesulfonic acid exerts its effects involves multiple pathways:

    Molecular Targets: The compound targets bacterial cell walls, disrupting their integrity and leading to cell death.

    Pathways Involved: It interferes with DNA replication and protein synthesis in bacterial cells, making it effective against resistant strains.

Comparison with Similar Compounds

Similar Compounds

    2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Known for its antimicrobial activity.

    2-Acetyl-5-nitrofuran: Used in the synthesis of various biologically active compounds.

Uniqueness

2-(4-(2-(5-Nitrofuran-2-yl)vinyl)benzamido)ethanesulfonic acid stands out due to its unique combination of a nitrofuran moiety with a benzamidoethanesulfonic acid group, providing a distinct set of chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C15H14N2O7S

Molecular Weight

366.3 g/mol

IUPAC Name

2-[[4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]benzoyl]amino]ethanesulfonic acid

InChI

InChI=1S/C15H14N2O7S/c18-15(16-9-10-25(21,22)23)12-4-1-11(2-5-12)3-6-13-7-8-14(24-13)17(19)20/h1-8H,9-10H2,(H,16,18)(H,21,22,23)/b6-3+

InChI Key

YKHIUGSHKIQUFJ-ZZXKWVIFSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=C(O2)[N+](=O)[O-])C(=O)NCCS(=O)(=O)O

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)NCCS(=O)(=O)O

Origin of Product

United States

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